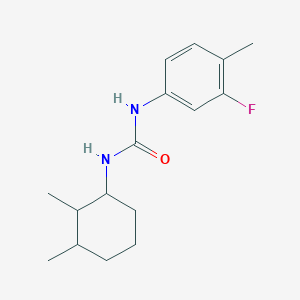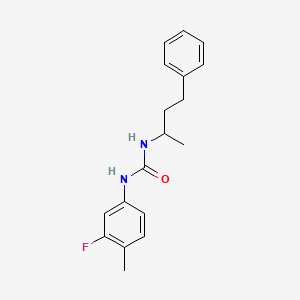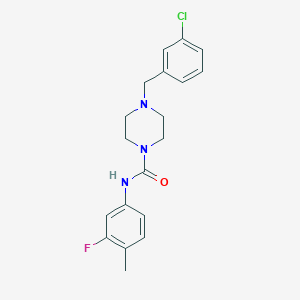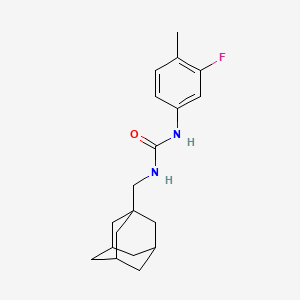
4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, 4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide increases the levels of GABA in the brain, leading to increased inhibition and a decrease in excitatory activity.
Biochemical and Physiological Effects
4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to increased inhibition and a decrease in excitatory activity. This can result in anticonvulsant, anxiolytic, and anti-addictive effects. 4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide has also been shown to increase the levels of dopamine in the brain, which may contribute to its anti-addictive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity. It has been extensively studied and has well-established effects in animal models. However, there are also limitations to its use in lab experiments. 4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide has a short half-life and may require multiple doses to achieve therapeutic effects. It is also not selective for GABA transaminase and may inhibit other enzymes, leading to potential off-target effects.
Direcciones Futuras
There are several future directions for research on 4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of cocaine addiction and alcohol use disorder. 4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide has been shown to reduce cocaine self-administration in animal models and may have similar effects in humans. Another area of interest is its potential use in the treatment of epilepsy. 4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide has been shown to have anticonvulsant effects in animal models and may have potential as a new treatment for epilepsy. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide, as well as its potential off-target effects.
Aplicaciones Científicas De Investigación
4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects in animal models. 4-cyclohexyl-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of cocaine addiction and alcohol use disorder.
Propiedades
IUPAC Name |
4-cyclohexyl-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c1-14-7-8-15(13-17(14)19)20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCYFAUASDLIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4284232.png)
![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)



![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4284339.png)